molecular formula C15H11F3O B1360574 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-78-0

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360574
CAS No.: 898768-78-0
M. Wt: 264.24 g/mol
InChI Key: WCZSGSWUBIDLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone (CAS: 898768-78-0, molecular formula: C₁₅H₁₁F₃O, molecular weight: 264.24 g/mol) is a fluorinated aromatic ketone characterized by three fluorine substituents: two on the 3' and 4' positions of one phenyl ring and one on the para position of the adjacent phenyl ring . Its structure combines electron-withdrawing fluorine atoms with a propiophenone backbone, making it a versatile intermediate in medicinal chemistry and materials science. The compound’s fluorination pattern enhances its lipophilicity and metabolic stability, which are critical for pharmaceutical applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSGSWUBIDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644602
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-78-0
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone with analogous fluorinated propiophenones, focusing on structural, synthetic, and functional differences.

3',4'-Difluoro-3-(4-thiomethylphenyl)propiophenone

  • Structure : Replaces the 4-fluorophenyl group with a 4-thiomethylphenyl moiety (C₁₅H₁₂F₂OS, CAS: 898781-79-8) .
  • Key Differences: The thiomethyl (-SMe) group introduces sulfur, which may enhance nucleophilic reactivity or metal-binding properties compared to fluorine. Reduced electronegativity relative to fluorine could alter electronic effects on the propiophenone core.
  • Applications : Likely used in medicinal chemistry for sulfur-containing drug candidates, though specific biological data are unavailable .

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

  • Structure : Features 2',4'-difluoro substitution on one phenyl ring and a 3,4,5-trifluorophenyl group on the other (C₁₅H₉F₅O, molecular weight: 300.22 g/mol) .
  • The 2',4'-difluoro pattern (vs. 3',4') may lead to distinct crystal packing or solubility profiles .

3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone

  • Structure : Substitutes the 4-fluorophenyl group with a 1,3-dioxane ring (C₁₃H₁₄F₂O₃, CAS: 884504-28-3) .
  • Key Differences :
    • The dioxane ring introduces polarity and hydrogen-bonding capacity, improving aqueous solubility compared to aromatic fluorinated analogs.
    • May serve as a prodrug or metabolic intermediate due to the labile dioxane moiety .

Non-Fluorinated Propiophenones

  • Example: Propiophenone (C₉H₁₀O) and α-phenylselenoprotiophenone derivatives .
  • Key Differences :
    • Absence of fluorine reduces electron-withdrawing effects, lowering reactivity in electrophilic substitutions.
    • Higher metabolic susceptibility due to lack of fluorine’s stabilizing effects .

Biological Activity

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone is a synthetic organic compound belonging to the class of propiophenones, characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, analgesic, and neuroactive properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O, with a molecular weight of approximately 250.25 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Interaction with Receptors : The compound's structure allows it to interact with neurotransmitter receptors, potentially influencing mood and pain pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, suggesting a potential for metabolic modulation.

Anticancer Activity

Studies have highlighted the anticancer potential of this compound. A notable study tested the compound against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87), using the MTT assay to evaluate cytotoxicity.

Cell LineIC50 (µM)Reference
MDA-MB-23112.5
U-878.7

The results indicated that the compound exhibits significant cytotoxicity, particularly against glioblastoma cells, suggesting its potential as a therapeutic agent in cancer treatment.

Analgesic Activity

Preliminary investigations into the analgesic properties of this compound suggest that it may act on pain modulation pathways. Research has indicated that compounds with similar structures can bind to opioid receptors or modulate inflammatory pathways.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers evaluated the efficacy of this compound in vitro against several cancer cell lines.
    • The study found that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in U-87 cells.
  • Neuroactive Effects :
    • A separate study assessed the impact of this compound on neurotransmitter levels in animal models.
    • Results indicated alterations in serotonin and dopamine levels, suggesting potential applications in treating mood disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.